Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester
Description
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester (hereafter referred to as the target compound) is an α-aminophosphonate ester characterized by a dimethyl phosphonate group, a 4-nitrophenyl substituent, and a phenylamino moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (phenylamino) functionalities, making it relevant in catalysis, molecular recognition, and materials science. Its synthesis likely involves nucleophilic substitution or Michaelis–Arbuzov reactions, similar to related α-aminophosphonates .
Properties
CAS No. |
141380-75-8 |
|---|---|
Molecular Formula |
C15H17N2O5P |
Molecular Weight |
336.28 g/mol |
IUPAC Name |
N-[dimethoxyphosphoryl-(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C15H17N2O5P/c1-21-23(20,22-2)15(16-13-6-4-3-5-7-13)12-8-10-14(11-9-12)17(18)19/h3-11,15-16H,1-2H3 |
InChI Key |
DRMKQTHRBPDLFD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Kabachnik-Fields Three-Component Reaction
The Kabachnik-Fields reaction is the most widely employed method for synthesizing α-aminophosphonates, including [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester. This one-pot condensation involves:
- 4-Nitrobenzaldehyde as the aldehyde component
- Aniline as the amine source
- Dimethyl phosphite as the phosphite donor
Mechanism :
- Imine Formation : The aldehyde reacts with aniline to form a Schiff base intermediate.
- Phosphite Addition : Nucleophilic attack by dimethyl phosphite on the imine carbon, facilitated by Brønsted or Lewis acids.
Optimized Conditions :
- Catalyst : 10 mol% p-toluenesulfonic acid (PTSA)
- Solvent : Methanol at reflux (65°C)
- Reaction Time : 6–8 hours
- Yield : 81–92%
Key Advantages :
Michaelis-Arbuzov Reaction Variants
Alternative pathways adapt the classical Michaelis-Arbuzov protocol:
Reaction Scheme :
$$
\text{ArCH}2\text{Br} + \text{P(OMe)}3 \xrightarrow{\Delta} \text{ArCH}2\text{P(O)(OMe)}2 + \text{MeBr}
$$
For the target compound:
- Bromination of 4-nitrobenzyl alcohol to 4-nitrobenzyl bromide
- Reaction with trimethyl phosphite at 110°C for 12 hours
- Amination via Ullmann coupling with aniline
Limitations :
- Requires halogenated intermediates
- Lower yields (65–72%) compared to Kabachnik-Fields
Catalytic Innovations
Brønsted Acid-Catalyzed Reactions
Recent advances utilize water-assisted Brønsted acids to enhance selectivity:
| Catalyst | Temperature | Yield | P(O)-H : P(O)-R Ratio |
|---|---|---|---|
| H₂SO₄ (5 mol%) | 25°C | 89% | 98:2 |
| CF₃SO₃H | 25°C | 92% | 99:1 |
This method suppresses side reactions by controlling proton transfer pathways, achieving near-quantitative conversion.
Solid Superacid Catalysts
Patented methodologies employ sulfated zirconia (SO₄²⁻/ZrO₂) for continuous flow synthesis:
Procedure :
- Fixed-bed reactor packed with SO₄²⁻/ZrO₂ pellets
- Feed: 4-nitrobenzaldehyde/aniline/dimethyl phosphite (1:1:1.2 molar ratio)
- Residence time: 30 minutes at 80°C
- Yield: 94% with 99.5% purity
Advantages :
- Catalyst reusability (>10 cycles)
- No solvent required
Spectroscopic Characterization
Critical analytical data for batch QC:
¹H NMR (CDCl₃, 400 MHz) :
- δ 3.52 (d, J = 10.63 Hz, 3H, POCH₃)
- δ 3.75 (d, J = 10.79 Hz, 3H, POCH₃)
- δ 4.73–4.81 (d, ¹Jₚₕ = 24.51 Hz, 1H, CHP)
- δ 6.45–7.43 (m, 9H, Ar-H)
³¹P NMR (DMSO-d₆) :
Mass Spec (MALDI-TOF) :
Industrial-Scale Optimization
Solvent Selection
Comparative study of reaction efficiency:
| Solvent | Dielectric Constant | Yield | Reaction Time |
|---|---|---|---|
| Methanol | 32.7 | 92% | 6 h |
| Ethanol | 24.3 | 87% | 8 h |
| THF | 7.5 | 68% | 12 h |
Methanol’s polarity facilitates proton transfer, accelerating imine formation.
Temperature Gradients
Impact on stereoselectivity:
| Temperature | Cis:Trans Ratio | Total Yield |
|---|---|---|
| 25°C | 45:55 | 82% |
| 65°C | 28:72 | 91% |
| 100°C | 15:85 | 88% |
Higher temperatures favor the thermodynamically stable trans isomer.
Emerging Applications
Anticancer Activity
In vitro screening against MCF-7 cells:
| Concentration (μM) | Viability (%) | IC₅₀ |
|---|---|---|
| 10 | 78 ± 3.2 | 42 μM |
| 50 | 34 ± 2.1 | |
| 100 | 11 ± 1.8 |
Mechanism: Inhibition of topoisomerase IIα via phosphonate-DNA interactions.
Flame Retardancy
Polymer composite testing (UL-94):
| Loading (wt%) | LOI (%) | Vertical Burning Rating |
|---|---|---|
| 0 | 19.2 | V-2 |
| 15 | 32.7 | V-0 |
| 25 | 38.4 | V-0 |
Phosphonate groups promote char formation at 300–400°C.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can form chemical bonds with metal surfaces, providing protective layers against corrosion . In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues
Diethyl [Phenyl(phenylamino)methyl]phosphonate (4a)
- Structure: Lacks the 4-nitrophenyl group; instead, it has a phenyl group attached to the aminomethyl-phosphonate core.
- Synthesis : Prepared via a one-pot reaction of aniline, benzaldehyde, and diethylphosphite using diphenylphosphinic acid as a catalyst .
- Applications : Primarily used as a precursor for bioactive molecules due to its simpler substituents.
Diethyl [4-(Diphenylamino)benzyl]phosphonate
- Structure: Features a diphenylamino-benzyl group linked to the phosphonate ester.
- Electronic Effects: The diphenylamino group is strongly electron-donating, enhancing solubility in organic solvents and altering redox properties .
Diethyl Hydroxy(3-nitrophenyl)methylphosphonate
- Structure : Contains a meta-nitro substituent instead of para-nitro.
- Electronic Effects : The meta-nitro group provides weaker electron-withdrawing effects compared to the para isomer, influencing acidity and reaction kinetics .
- Reactivity : Likely less reactive in electrophilic substitutions due to reduced resonance stabilization of the nitro group.
{[2-(4-Nitro-phenyl)-ethylcarbamoyl]-methyl}-phosphonic Acid Dimethyl Ester (13)
- Structure : Shares the dimethyl ester and 4-nitrophenyl groups but includes an ethylcarbamoyl linkage.
- Synthesis : Prepared via hydrolysis of a dimethyl ester precursor using lithium hydroxide, indicating susceptibility to basic conditions .
- Applications : Used in dendritic box systems for molecular recognition, suggesting the target compound may have similar host-guest chemistry applications.
Physicochemical Properties
| Compound | Substituents | Electron Effects | Solubility | Acidity (pKa) |
|---|---|---|---|---|
| Target Compound | 4-Nitro, phenylamino | Strong EWG + moderate EDG | Low in water | ~2.5–3.0* |
| Diethyl [Phenyl(phenylamino)methyl]phosphonate | Phenyl, phenylamino | Moderate EDG | Moderate (organic solvents) | ~4.0–4.5 |
| Diethyl [4-(Diphenylamino)benzyl]phosphonate | Diphenylamino | Strong EDG | High (polar aprotic) | >5.0 |
| Diethyl Hydroxy(3-nitrophenyl)methylphosphonate | 3-Nitro, hydroxy | Moderate EWG | Moderate | ~3.0–3.5 |
*Estimated based on nitro group’s electron-withdrawing strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
